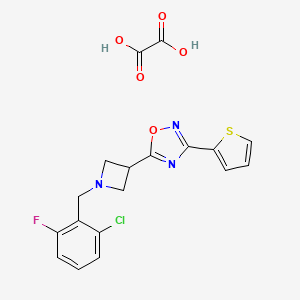
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H15ClFN3O5S and its molecular weight is 439.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H17ClFN3O5 with a molecular weight of 397.8 g/mol. The presence of a chloro group and a fluorine atom in its structure is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClFN₃O₅ |
| Molecular Weight | 397.8 g/mol |
| CAS Number | 1351633-71-0 |
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the antitubercular activity of various oxadiazole derivatives, demonstrating that modifications in their structure can lead to enhanced efficacy against Mycobacterium bovis BCG .
Additionally, the compound's potential against Gram-positive and Gram-negative bacteria was evaluated. In vitro studies indicated that it could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely documented. A review by Villemagne et al. (2020) reported that certain oxadiazole compounds acted as effective inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth . The compound in focus has shown promise in preliminary assays for inhibiting cancer cell lines, particularly those associated with breast and lung cancers.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of various oxadiazole derivatives, it was found that compounds similar to This compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Activity
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. A recent study demonstrated that certain structural modifications could lead to significant reductions in inflammatory markers in vitro . The compound's ability to modulate cytokine production suggests its potential as an anti-inflammatory agent.
The biological activities of This compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: The compound may interact with specific receptors involved in inflammatory responses.
Eigenschaften
IUPAC Name |
5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS.C2H2O4/c17-12-3-1-4-13(18)11(12)9-21-7-10(8-21)16-19-15(20-22-16)14-5-2-6-23-14;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYFMDHVLDXBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














